(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
Overview
Description
(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol is a chiral compound that features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a difluoroethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Difluoroethyl Group: This step involves the introduction of the difluoroethyl group at the 1 position of the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.
Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions can be achieved through oxidation reactions. Common reagents for this step include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The difluoroethyl group and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives, such as:
- This compound
- This compound
- This compound
Uniqueness
The unique structural features of this compound, such as the presence of the difluoroethyl group and the specific stereochemistry, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4R)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)3-9-1-4(10)5(11)2-9/h4-6,10-11H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJFTHAYVVEPI-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1CC(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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